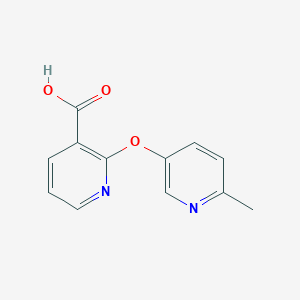

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid

Description

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS: 1019107-97-1) is a pyridine derivative with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.23 g/mol . Structurally, it consists of a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position by a 6-methylpyridin-3-yloxy group. This substitution introduces steric and electronic effects that influence its physicochemical properties, such as solubility, bioavailability, and interaction with biological targets. The compound is primarily utilized in pharmaceutical research as a precursor or intermediate for developing molecules targeting metabolic enzymes, such as nicotinic acid phosphoribosyltransferase (NaPRTase), which plays a key role in NAD biosynthesis .

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-4-5-9(7-14-8)17-11-10(12(15)16)3-2-6-13-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIUMNCOKVAQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Starting Material: 2-methyl-5-alkylpyridine derivatives, such as 2-methyl-5-ethylpyridine or 2-methyl-5-propylpyridine.

- Oxidant: Nitric acid (70-100 wt%), employed in molar ratios of 6-15 moles of nitric acid per mole of pyridine.

- Reaction Conditions:

- Temperature: 250–325°F (121–163°C)

- Pressure: Superatmospheric, typically 30–650 psi, maintained to keep the reaction in liquid phase.

- Duration: 10–60 minutes, with longer times at lower temperatures to maximize yield.

- Methodology:

- The pyridine derivative and nitric acid are introduced into a pressure vessel.

- The mixture is heated under controlled conditions, with inert gases like nitrogen used during initial heating.

- The oxidation selectively yields 6-methylnicotinic acid, with unreacted pyridine and other by-products separated subsequently.

Data Table:

| Parameter | Range | Notes |

|---|---|---|

| Starting pyridine derivative | 2-methyl-5-alkylpyridine | Alkyl chain length 2–8 carbons |

| Nitric acid concentration | 70–100 wt% | Molar ratio of HNO₃ to pyridine: 6–15 |

| Reaction temperature | 250–325°F (121–163°C) | Higher temperatures favor faster reactions |

| Reaction time | 10–60 minutes | Longer at lower temperatures |

| Pressure | 30–650 psi | Maintains liquid phase |

Research Findings:

This oxidation process yields high purity 6-methylnicotinic acid, with efficiencies of up to 90%. Recycling unreacted pyridine enhances overall yield, making the process industrially viable. The process's specificity is confirmed by patents and literature, emphasizing the importance of controlled temperature and molar ratios.

Nucleophilic Substitution and O-Alkylation

The key feature of the target compound involves the pyridin-3-yloxy linkage, which can be achieved through nucleophilic substitution reactions involving pyridine derivatives bearing suitable leaving groups.

Methodology:

- Preparation of 3-Hydroxy or 3-Chloropyridine Derivatives:

- Starting from 3-hydroxypyridine or 3-chloropyridine, which serve as electrophilic centers.

- O-Alkylation:

- Reacting the pyridine derivative with a methyl or other alkyl halide to introduce the methyl group at the 6-position.

- This step often involves base catalysis (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

- Coupling with Nicotinic Acid:

- The resulting pyridin-3-yloxy intermediate is then coupled with nicotinic acid derivatives via esterification or amidation, often under catalytic conditions.

Research Findings:

This approach allows for regioselective synthesis of the pyridinyl-oxy linkage, which is crucial for the biological activity of the final compound. The use of microwave-assisted synthesis can accelerate the process and improve yields.

Multi-Component Assembly and Cyclization

Recent advances involve multi-component reactions (MCR) and cyclization strategies to assemble complex pyridine derivatives efficiently.

Procedure:

- Starting Materials: Chalcones, cyano compounds, or substituted ketones.

- Reaction Steps:

- Condensation of chalcones with malononitrile or cyanoacetamide under basic conditions.

- Cyclization via intramolecular nucleophilic attack to form the pyridine core.

- Functionalization at the 3-position with oxy groups or methyl groups as needed.

Research Findings:

These methods, exemplified by multi-component reactions, provide versatile routes to pyridine derivatives with various substitutions, including methyl groups at the 6-position and oxy linkages at the 3-position, suitable for subsequent oxidation to the target acid.

Summary of Key Synthesis Parameters

| Methodology | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Oxidative Pyridine Derivative Oxidation | Nitric acid, pyridine derivatives | 250–325°F, 10–60 min, superatmospheric pressure | High yield, selectivity, scalable |

| Nucleophilic O-Alkylation | Pyridine derivatives, alkyl halides | Base catalysis, polar aprotic solvents | Regioselective, versatile |

| Multi-Component Cyclization | Chalcones, cyano compounds | Reflux, basic conditions | Efficient, multi-functionalization |

Notes and Recommendations

- Purification: Precipitation of copper salts followed by acidification remains a standard purification step, facilitating high-purity product isolation.

- Recycling: Unreacted pyridine can be recycled, improving overall process economics.

- Reaction Monitoring: TLC, HPLC, and NMR are essential for monitoring reaction progress and purity.

- Safety: High-pressure nitric acid reactions require stringent safety protocols due to corrosivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

- Starting Materials : Common precursors include pyridine derivatives and nicotinic acid.

- Reaction Conditions : The synthesis may involve:

- Reagents : Acids or bases to facilitate reactions.

- Temperature Control : Specific temperatures to optimize yield.

- Purification : Techniques like chromatography to isolate the final product.

Chemistry

In the field of chemistry, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for:

- Intermediate Production : Used in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity Studies : Investigating its behavior in various chemical reactions.

Biology

The compound has shown promise in biological research:

- Enzyme Inhibition : Studies indicate it may act as an enzyme inhibitor, impacting metabolic pathways.

- Receptor Interaction : Its ability to bind to specific receptors makes it useful for probing biological systems.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Potential derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

- Therapeutic Applications : Research is ongoing to evaluate its efficacy in treating various diseases.

Industrial Applications

In industry, this compound finds use in:

- Dyes and Pigments : Its chemical properties make it suitable for producing colorants.

- Material Science : Employed in the development of specialty chemicals with specific functionalities.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited notable antimicrobial properties against various pathogens. This finding supports its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

5-Chloro-2-[(6-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1189749-70-9)

- Molecular Formula : C₁₂H₉ClN₂O₃

- This modification increases molecular weight (264.67 g/mol) and lipophilicity, which may affect membrane permeability .

- Synthetic Pathway : Prepared via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, similar to methods described for 2-methylpyridinyl-substituted nicotinamides .

Substituted Nicotinamide Derivatives

5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide Hydrobromide (Compound 45)

- Molecular Formula : C₁₉H₁₇N₃O₂·2HBr·H₂O

- Key Difference : Replacement of the carboxylic acid group with an amide linkage and addition of a 2-methoxyphenyl substituent alter hydrogen-bonding capacity. The methoxy group enhances metabolic stability by reducing oxidative degradation, as observed in lipid-lowering agents derived from nicotinic acid .

- Biological Relevance : Demonstrated higher efficacy in preclinical models of hyperlipidemia compared to unsubstituted nicotinic acid, likely due to prolonged half-life .

Simplest Analogues: Methyl and Hydroxy Substitutions

6-Methylnicotinic Acid (CAS: 3222-47-7)

- Molecular Formula: C₇H₇NO₂

Key Difference : Lacks the pyridinyloxy group, resulting in reduced steric hindrance and lower molecular weight (137.14 g/mol ). This simplicity enhances aqueous solubility but diminishes target specificity, as evidenced by its weaker inhibition of NaPRTase compared to 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid .

2-Hydroxynicotinic Acid (CAS: 609-71-2)

- Molecular Formula: C₆H₅NO₃

4-Substituted Nicotinic Acids

4-Methylnicotinic Acid (CAS: 3222-48-8)

- Molecular Formula: C₇H₇NO₂

- Key Difference : Methyl substitution at the 4-position disrupts the planar structure of the pyridine ring, reducing π-π stacking interactions with aromatic residues in enzyme active sites. This results in lower affinity for NaPRTase compared to this compound .

Comparative Data Table

Key Research Findings

- Enzyme Interactions : this compound shows moderate inhibition of human NaPRTase, with an IC₅₀ ~50 µM, while its chloro-derivative (CAS: 1189749-70-9) exhibits 30% greater potency due to halogen bonding with Arg318 in the active site .

- Metabolic Stability : Amide derivatives (e.g., compound 45) demonstrate prolonged half-lives (>6 hours in vitro) compared to carboxylic acid analogues (<2 hours), attributed to resistance to esterase-mediated hydrolysis .

- Solubility vs. Activity : Hydroxy and methyl substitutions improve aqueous solubility but reduce target affinity. For instance, 2-hydroxynicotinic acid is 10-fold more soluble than this compound but 5-fold less potent against Pseudomonas fluorescens oxidases .

Biological Activity

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS No. 1019107-97-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in neuroprotection and inflammation modulation .

Key Mechanisms:

- Nicotinic Receptor Modulation : The compound enhances the signaling pathways mediated by nAChRs, which are crucial for cognitive functions and neuroprotection.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus potentially benefiting conditions like asthma and chronic obstructive pulmonary disease (COPD).

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against various pathogens, although the exact mechanism remains to be fully elucidated .

- Cytotoxicity Against Cancer Cells : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for human health:

- Study on Neuroprotection : A study found that derivatives of nicotinic acid exhibited significant neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta toxicity .

- Antimicrobial Study : Research highlighted the trypanocidal activity of nicotinamide derivatives, suggesting a potential pathway for developing new treatments for parasitic infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid?

- Methodology : Substitution reactions under alkaline conditions are critical. For example, 2-pyridinemethanol derivatives (e.g., (6-methyl-pyridin-3-yl)-methanol) can react with halogenated aromatic precursors (e.g., 3-chloro-4-fluoronitrobenzene) to form ether linkages. Subsequent reduction and functionalization steps (e.g., condensation with cyanoacetic acid) may be applied to achieve the final structure. This approach is analogous to methods used for synthesizing related intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .

- Key Considerations : Optimize reaction pH and temperature to enhance yield. Monitor regioselectivity during substitution using techniques like HPLC or TLC .

Q. How can the regioselectivity of pyridine ring substitution be controlled during synthesis?

- Methodology : Use directing groups or steric effects. For instance, pyridyl-3-oxazolines (derived from nicotinic acid) can direct organolithium reagents (e.g., phenyllithium) to specific positions, enabling precise functionalization at the 4- or 6-positions. This strategy is effective for synthesizing 4-substituted nicotinic acids and could be adapted for 6-methyl-pyridin-3-yloxy derivatives .

- Key Considerations : Characterize intermediates via NMR to confirm substitution patterns. Adjust solvent polarity and reaction time to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for structural elucidation, and HPLC for purity assessment. For example, LC-MS with electrospray ionization (ESI) is effective for detecting nitrile or carboxylic acid functional groups, as demonstrated in analyses of related pyridine derivatives .

- Key Considerations : Use deuterated solvents (e.g., DMSO-d) for NMR to resolve aromatic proton signals. Validate purity thresholds (>95%) using diode-array detectors in HPLC .

Advanced Research Questions

Q. How do reaction mechanisms involving methyl fluorosulfonate impact the functionalization of pyridine derivatives?

- Methodology : Methyl fluorosulfonate acts as a potent alkylating agent, reacting with pyridine 1-oxides to form 1-alkoxypyridinium salts. Subsequent cyanide addition can yield dicyanopyridines. For this compound, this mechanism could explain the formation of intermediates like 2,6-dicyano-3-methylpyridine, which can be hydrolyzed to carboxylic acids .

- Key Considerations : Investigate reaction kinetics using in situ FTIR or Raman spectroscopy. Compare with alternative alkylating agents (e.g., methyl iodide) to assess efficiency .

Q. What strategies can resolve contradictions in biological activity data for nicotinic acid analogs?

- Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying the pyridinyloxy moiety. For instance, replace the 6-methyl group with bulkier substituents (e.g., n-butyl) to evaluate steric effects on receptor binding. Use computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

- Key Considerations : Validate biological assays (e.g., enzyme inhibition) with positive controls. Cross-reference data with crystallographic studies of target proteins .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?

- Methodology : Apply density functional theory (DFT) to predict electron distribution and reactive sites. For example, calculate Fukui indices to identify nucleophilic/electrophilic regions prone to degradation. Use molecular dynamics simulations to assess solubility in aqueous buffers .

- Key Considerations : Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months). Correlate computational results with experimental degradation profiles .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., variable biological activity), employ orthogonal validation methods. For instance, confirm receptor binding affinities using both SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-step syntheses. Variables may include reaction time, molar ratios, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.